L-Methioninamide hydrochloride

Methionyl-tRNA synthetase Aminoacyl-tRNA synthetase inhibition Antibacterial target validation

L-Methioninamide hydrochloride (CAS 16120-92-6) is a critical tool compound for methionyl-tRNA synthetase (MetRS) inhibitor studies. Its C-terminal amide modification is essential for target engagement, delivering a benchmarked 17.8% inhibition at 270 µM for HTS assay validation. The hydrochloride salt ensures high aqueous solubility and stability for reproducible in vitro and in vivo workflows. With DMSO solubility ≥100 mg/mL, it enables concentrated stock preparation for dose-response and cell-based assays. Documented in vivo efficacy in reducing cisplatin-induced nephrotoxicity makes it a reliable positive control for chemoprotection research. Choose this specific derivative to maintain experimental fidelity—generic methionine analogs cannot substitute.

Molecular Formula C5H13ClN2OS
Molecular Weight 184.69 g/mol
CAS No. 16120-92-6
Cat. No. B555339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Methioninamide hydrochloride
CAS16120-92-6
Molecular FormulaC5H13ClN2OS
Molecular Weight184.69 g/mol
Structural Identifiers
SMILESCSCCC(C(=O)N)N.Cl
InChIInChI=1S/C5H12N2OS.ClH/c1-9-3-2-4(6)5(7)8;/h4H,2-3,6H2,1H3,(H2,7,8);1H/t4-;/m0./s1
InChIKeyPWCBMJHINDTXGV-WCCKRBBISA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Methioninamide Hydrochloride (CAS 16120-92-6): Sourcing and Specification Guide for Methionyl-tRNA Synthetase Inhibition Research


L-Methioninamide hydrochloride (CAS 16120-92-6) is a protected amino acid derivative of L-methionine, supplied as a hydrochloride salt [1]. It is a white to off-white crystalline powder, with a molecular formula of C5H13ClN2OS and a molecular weight of 184.69 g/mol [1]. The compound is an established methionyl-tRNA synthetase (MetRS) inhibitor [2].

Why L-Methioninamide Hydrochloride Cannot Be Replaced by Generic Methionine Analogs in Experimental Protocols


Generic substitution with other methionine analogs or simple L-methionine is not advised for experimental protocols requiring L-Methioninamide hydrochloride. Its activity is dependent on the specific C-terminal amide modification, which is essential for its unique interaction with methionyl-tRNA synthetase [1]. Furthermore, the hydrochloride salt form is crucial for achieving the high aqueous solubility and stability that are required for reproducible in vitro and in vivo assays .

Quantitative Differentiation Guide: How L-Methioninamide Hydrochloride Compares to Structural Analogs and In-Class Inhibitors


L-Methioninamide HCl Exhibits Dose-Dependent Inhibition of E. coli Methionyl-tRNA Synthetase at High Micromolar Concentrations

L-Methioninamide hydrochloride inhibits Escherichia coli methionyl-tRNA synthetase (MetRS), achieving a 17.8% inhibition rate at a concentration of 270 µM [1]. This activity distinguishes it from L-methionine, which is a natural substrate for the enzyme rather than an inhibitor. While this potency is modest compared to high-affinity inhibitors like Met-AMS TEA (IC50 = 7 nM), the compound serves as a valuable probe for understanding substrate-competitive inhibition mechanisms [2].

Methionyl-tRNA synthetase Aminoacyl-tRNA synthetase inhibition Antibacterial target validation

L-Methioninamide Demonstrates In Vivo Nephroprotective Efficacy Against Cisplatin-Induced Toxicity in a Rat Model

In a direct comparative study, L-methioninamide was one of five compounds out of six tested that significantly reduced cisplatin (CDDP)-induced nephrotoxicity in rats when administered simultaneously with CDDP (8.0 mg/kg, iv) [1]. The study used multiple indices of toxicity, including BUN and serum creatinine levels, and histopathological examination of renal tissue [1]. This demonstrated in vivo functional efficacy separates it from related compounds that showed no protective effect.

Cisplatin nephrotoxicity Nephroprotection In vivo pharmacology Chemoprotection

The Hydrochloride Salt Form Confers High Aqueous and DMSO Solubility for Versatile Assay Preparation

L-Methioninamide hydrochloride demonstrates high solubility in DMSO (≥100 mg/mL or 541.45 mM) [1] and is also soluble in water . This solubility profile is directly attributable to its hydrochloride salt form, which improves aqueous solubility compared to the free amide form . This is a critical differentiator from the unmodified L-methioninamide (free base), which has different solubility characteristics, and enables the preparation of high-concentration stock solutions for a wide range of in vitro assays.

Solubility Formulation In vitro assay DMSO stock solution

Stringent Purity and Quality Control Specifications Ensure Reproducible Experimental Outcomes

Commercially available L-Methioninamide hydrochloride is supplied with high purity specifications, typically 97.5-102.5% by argentometric titration or >98% by HPLC . Multiple quality control measures, including NMR and infrared spectroscopy, confirm structural identity . These rigorous specifications reduce the risk of off-target effects from impurities, providing a more reliable research tool compared to less well-characterized or lower-purity analogs.

Purity Quality control Reproducibility Analytical specification

Optimal Research and Industrial Use Cases for L-Methioninamide Hydrochloride Based on Quantified Evidence


Validation of Methionyl-tRNA Synthetase as a Therapeutic Target

L-Methioninamide hydrochloride is best applied as a tool compound to validate methionyl-tRNA synthetase (MetRS) as a target in antibacterial drug discovery. The established 17.8% inhibition at 270 µM [1] provides a defined activity benchmark for high-throughput screening assays and for establishing baseline inhibition in enzyme kinetics studies.

In Vivo Models of Cisplatin-Induced Nephrotoxicity

The compound's demonstrated ability to reduce cisplatin-induced nephrotoxicity in a rat model [1] makes it a suitable positive control or reference agent for studies investigating chemoprotective strategies. Its use in such models is supported by direct in vivo efficacy data.

Preparing High-Concentration Stock Solutions for In Vitro Assays

With a DMSO solubility of ≥100 mg/mL (541.45 mM) [1], L-Methioninamide hydrochloride is ideal for applications requiring concentrated stock solutions. This property is essential for dose-response studies, cell-based assays, and other experiments where high compound concentrations are necessary while minimizing solvent interference.

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